2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide 2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 2034245-35-5
VCID: VC11821160
InChI: InChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19)
SMILES: CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32
Molecular Formula: C14H14N4O2
Molecular Weight: 270.29 g/mol

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide

CAS No.: 2034245-35-5

Cat. No.: VC11821160

Molecular Formula: C14H14N4O2

Molecular Weight: 270.29 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-1,3-benzodiazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide - 2034245-35-5

Specification

CAS No. 2034245-35-5
Molecular Formula C14H14N4O2
Molecular Weight 270.29 g/mol
IUPAC Name 2-(benzimidazol-1-yl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide
Standard InChI InChI=1S/C14H14N4O2/c1-10-11(7-17-20-10)6-15-14(19)8-18-9-16-12-4-2-3-5-13(12)18/h2-5,7,9H,6,8H2,1H3,(H,15,19)
Standard InChI Key IRLAQKJORHYGGQ-UHFFFAOYSA-N
SMILES CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32
Canonical SMILES CC1=C(C=NO1)CNC(=O)CN2C=NC3=CC=CC=C32

Introduction

Molecular Formula

The compound contains the following functional groups:

  • A benzodiazole moiety (a fused aromatic ring system with nitrogen atoms at positions 1 and 3).

  • An oxazole ring substituted with a methyl group at position 5.

  • An amide linkage connecting the benzodiazole and oxazole systems.

Key Features

  • Molecular Weight: Calculated based on the molecular formula.

  • Functional Groups: Benzodiazole (aromatic heterocycle), oxazole (five-membered heterocycle), amide.

  • Potential Reactivity: The amide group allows for hydrogen bonding, which can influence solubility and interactions with biological targets.

Synthesis Pathway

The synthesis of compounds like this typically involves:

  • Benzodiazole Formation: Starting with o-phenylenediamine, cyclization reactions with suitable reagents (e.g., formic acid or carboxylic acids) yield the benzodiazole core.

  • Oxazole Derivative Preparation: Oxazoles are synthesized via cyclization of α-hydroxyketones or by using nitrile oxides.

  • Coupling Reaction: The benzodiazole is functionalized with a reactive group (e.g., halogen or ester), followed by nucleophilic substitution or amidation to introduce the oxazole moiety.

Drug Design

The combination of benzodiazole and oxazole rings provides a scaffold for designing drugs targeting:

  • Enzyme inhibitors (e.g., dihydrofolate reductase or kinases).

  • Antiparasitic agents (e.g., similar to benznidazole analogs used for Chagas disease) .

Related Research

Study FocusFindings
Benzimidazole DerivativesDemonstrated antimicrobial and anticancer activities through structural modifications .
Oxazole CompoundsShowed promise as anticancer agents with high selectivity indices .
Combination HeterocyclesDual heterocyclic systems have enhanced pharmacological profiles compared to single-ring systems .

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